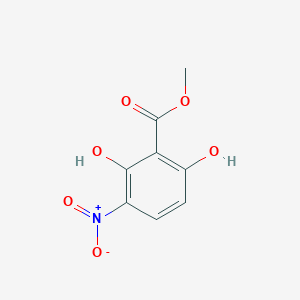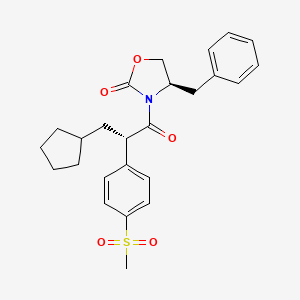
Methyl 2,6-dihydroxy-3-nitrobenzoate
Vue d'ensemble
Description
Methyl 2,6-dihydroxy-3-nitrobenzoate: is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a benzene ring, which is esterified with a methoxy carbonyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,6-dihydroxybenzoic acid as the starting material.
Nitration Reaction: The hydroxybenzoic acid undergoes a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2,6-dihydroxy-3-nitrobenzoic acid .
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid , to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, and concentration of reagents) are carefully controlled to ensure high yield and purity.
Purification: The final product is purified through recrystallization or other suitable purification techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dihydroxy-3-aminobenzoate .
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are tin chloride (SnCl2) and iron powder (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as quinones and carboxylic acids .
Reduction Products: Amino derivatives like 2,6-dihydroxy-3-aminobenzoate .
Substitution Products: Substituted derivatives with different functional groups replacing the hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Methyl 2,6-dihydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as antibiotics and antioxidants . Medicine: The compound is investigated for its potential anticancer and anti-inflammatory properties. Industry: It is utilized in the production of agrochemicals and polymer additives .
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydroxyl groups can form hydrogen bonds with target proteins. The exact mechanism may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-3-nitrobenzoate: Lacks one hydroxyl group compared to methyl 2,6-dihydroxy-3-nitrobenzoate.
Methyl 2,6-dihydroxybenzoate: Lacks the nitro group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for diverse chemical reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 2,6-dihydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXSVIWUUDBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8091738.png)
![1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole](/img/structure/B8091758.png)





![3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B8091798.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B8091803.png)

![(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8091819.png)
![4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8091826.png)
![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)

